2',5'-Dideoxy-2'-fluoro-5'-iodouridine
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Overview
Description
2’,5’-Dideoxy-2’-fluoro-5’-iodouridine is a synthetic nucleoside analog known for its antiviral properties. It is extensively used in research to study viral infections and has shown efficacy in inhibiting viral RNA synthesis, thereby preventing the replication of certain viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dideoxy-2’-fluoro-5’-iodouridine typically involves the fluorination and iodination of a deoxyribose sugar derivative. The process begins with the protection of hydroxyl groups, followed by selective fluorination at the 2’ position and iodination at the 5’ position. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of 2’,5’-Dideoxy-2’-fluoro-5’-iodouridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dideoxy-2’-fluoro-5’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as thiols and amines, typically under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
2’,5’-Dideoxy-2’-fluoro-5’-iodouridine is widely used in scientific research, particularly in:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-5-iodouridine: Another nucleoside analog with similar antiviral properties.
Emtricitabine Impurity (2,3′-dideoxy-5-fluoro-3-thiouridine): Used in antiviral and anticancer research.
Uniqueness
2’,5’-Dideoxy-2’-fluoro-5’-iodouridine is unique due to its dual modification at the 2’ and 5’ positions, which enhances its stability and efficacy in inhibiting viral RNA synthesis compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYKCHAXHDXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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